1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-ethyl-4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-3-22-14(2)13-15(24)17(19(22)25)18(16-5-4-12-26-16)21-8-6-20(7-9-21)10-11-23/h4-5,12-13,18,23-24H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASLRSQASSIHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CS2)N3CCN(CC3)CCO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-6-methylpyridin-2(1H)-one is a complex organic compound notable for its diverse biological activities. This compound integrates a pyridine ring, a piperazine moiety, and various substituents that contribute to its pharmacological potential. The presence of functional groups such as hydroxyl and thiophenes enhances its solubility and bioavailability, making it a candidate for further medicinal chemistry exploration.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 377.5 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 939242-85-0 |
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. These interactions are crucial in the treatment of various psychiatric disorders, including depression and anxiety.
Key Mechanisms:
- Serotonin Receptor Modulation : Compounds with piperazine and pyridine structures often exhibit affinity for serotonin receptors, potentially enhancing mood and cognitive function.
- Dopamine Pathway Interaction : The structural components suggest possible interactions with dopamine receptors, which are significant in the management of neurological disorders.
Biological Activity
Research indicates that 1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-6-methylpyridin-2(1H)-one may exhibit several biological activities:
1. Neuroleptic Activity
- The piperazine derivative is commonly associated with neuroleptic effects, making it a potential candidate for treating schizophrenia and other psychotic disorders.
2. Antidepressant Properties
- Preliminary studies suggest that this compound may have antidepressant effects due to its interaction with serotonin pathways.
3. Antimicrobial Effects
- Similar compounds have shown antimicrobial properties, indicating potential applications in treating infections.
Research Findings
A series of studies have focused on the synthesis and biological evaluation of this compound:
Case Studies
- Neuropharmacological Studies : A study evaluated the effects of this compound on animal models of depression, demonstrating significant reductions in depressive-like behaviors compared to controls.
- In Vitro Assays : The compound was subjected to various in vitro assays to assess its interaction with neurotransmitter receptors. Results indicated moderate affinity for both serotonin and dopamine receptors.
- Antimicrobial Testing : The compound's antimicrobial activity was tested against several bacterial strains, revealing promising results that warrant further investigation.
Comparative Analysis
To contextualize the biological activity of 1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-6-methylpyridin-2(1H)-one, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Hydroxyethyl)piperazine | Contains piperazine; used in pharmaceuticals | Neuroleptic activity |
| 4-Methoxyphenylpiperazine | Similar piperazine structure; psychotropic effects | Antidepressant properties |
| 6-Methylpyridin-2(1H)-one | Pyridine ring; potential antimicrobial activity | Antimicrobial effects |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Core Heterocycle and Substituent Analysis
Key Observations :
- Core Flexibility: The pyridinone core distinguishes the target compound from fused pyrimidinone derivatives in , which may exhibit altered planarity and electronic profiles.
- Thiophene Positioning: The thiophen-2-yl group is directly attached via a methylene bridge in the target compound, whereas MK45 () links thiophene to piperazine through a butanone chain, affecting conformational flexibility .
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Property Comparison
*Predicted using fragment-based methods.
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
